molecular formula C23H20O11 B1201666 2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester CAS No. 146864-75-7

2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester

Cat. No. B1201666
CAS RN: 146864-75-7
M. Wt: 472.4 g/mol
InChI Key: ULHJWHCSSAEMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester is a natural product found in Streptomyces glaucescens with data available.

Scientific Research Applications

Antimalarial Potential

Research has indicated that certain derivatives of 2-naphthacenecarboxylic acid exhibit potential as antimalarial agents. For instance, compounds derived from the marine sponge Diacarnus levii, which are structurally related to 2-naphthacenecarboxylic acid, showed activity against the malaria parasite Plasmodium falciparum. This suggests a promising avenue for the development of new antimalarial drugs (D'Ambrosio et al., 1998).

Neurodegenerative Diseases

Another derivative of 2-naphthacenecarboxylic acid has been synthesized as a key intermediate for a therapeutic drug for neurodegenerative diseases. The practical method developed for this synthesis indicates the compound’s potential relevance in treating conditions such as Alzheimer's or Parkinson's disease (Ito et al., 2003).

Photolytic Studies

The photochemical properties of certain 1-naphthylmethyl esters, closely related to 2-naphthacenecarboxylic acid, have been studied. These studies reveal insights into the behavior of radical pairs and ion pairs, which can be crucial for understanding the photochemistry of complex organic compounds (DeCosta & Pincock, 1993).

Crystal Structure Analysis

The crystal structures of 5,8-dimethoxy-1-naphthoic acid and its methyl ester provide valuable information on molecular geometries and intermolecular interactions. Such studies are fundamental in the field of crystallography and material sciences, contributing to the understanding of how molecular structure influences physical properties (Blackburn & Gerkin, 1997).

Molecular Synthesis and Cytotoxic Activity

Several studies have explored the synthesis of various analogues of 2-naphthacenecarboxylic acid and assessed their cytotoxic activities. This research is particularly relevant in the context of cancer treatment, where these compounds might serve as potential chemotherapeutic agents (Bongui et al., 2005).

properties

CAS RN

146864-75-7

Molecular Formula

C23H20O11

Molecular Weight

472.4 g/mol

IUPAC Name

methyl 6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3

InChI Key

ULHJWHCSSAEMLW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC

synonyms

1,4,4a,5,12,12a-hexahydro-4,4a,11,12a-tetrahydroxy-3,8-dimethoxy-9-methoxycarbonyl-10-methyl-1,5,12-trioxonaphthacene
5838 DNI
5838-DNI
tetracenomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
Reactant of Route 2
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
Reactant of Route 3
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
Reactant of Route 4
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
Reactant of Route 5
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
Reactant of Route 6
Reactant of Route 6
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester

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